molecular formula C6H7BBrNO3 B1378358 6-Bromo-2-methoxypyridin-3-ylboronic acid CAS No. 1242314-44-8

6-Bromo-2-methoxypyridin-3-ylboronic acid

Cat. No. B1378358
CAS RN: 1242314-44-8
M. Wt: 231.84 g/mol
InChI Key: XLWPUDBRICQBLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinylboronic acids, such as 6-Bromo-2-methoxypyridin-3-ylboronic acid, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 6-bromo-2-methylpyridine-3-boronic acid, include a density of 1.67 g/cm3, a boiling point of 354.2ºC at 760 mmHg, and a melting point of 170°C . The exact properties of this compound may vary.

Scientific Research Applications

Synthesis and Reactivity

An efficient synthesis pathway for related pyridine compounds has been developed, highlighting the versatility and reactivity of 6-bromo-2-methoxypyridin-3-ylboronic acid derivatives. Hirokawa, Horikawa, and Kato (2000) illustrated a multi-step synthesis process for a carboxylic acid moiety, demonstrating the compound's utility in creating complex molecules with pharmaceutical relevance (Hirokawa, Horikawa, & Kato, 2000). Furthermore, Sutherland and Gallagher (2003) detailed the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a derivative of this compound, showcasing its potential in synthesizing disubstituted fluoropyridines and pyridones (Sutherland & Gallagher, 2003).

Structural and Medicinal Chemistry

The structure and medicinal potential of compounds related to this compound are significant. Böck et al. (2021) provided insights into the structural characteristics of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, indicating the compound's role in forming distinct intermolecular hydrogen bonding patterns (Böck et al., 2021). Moreover, Feng et al. (2010) explored the electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine, with CO2, which could suggest potential routes for carbon capture or organic synthesis applications (Feng, Huang, Liu, & Wang, 2010).

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo-2-methoxypyridin-3-ylboronic acid, suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(6-bromo-2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWPUDBRICQBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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